molecular formula C19H20N4O4S B4780524 N~5~-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

N~5~-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B4780524
M. Wt: 400.5 g/mol
InChI Key: GPFGZIHUPZAMHF-UHFFFAOYSA-N
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Description

N~5~-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thienyl group, and a phenoxyacetyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the thienyl group: This step often involves the use of thiophene derivatives in a substitution reaction.

    Attachment of the phenoxyacetyl moiety: This can be done through acylation reactions using phenoxyacetic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenoxyacetyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to the formation of amines.

Scientific Research Applications

N~5~-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: It may find use in the development of new materials or as a precursor for other complex organic compounds.

Mechanism of Action

The exact mechanism of action of N5-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is not well-documented. it is believed to interact with specific molecular targets, potentially involving pathways related to its functional groups. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-Dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide: This compound shares the phenoxyacetyl moiety but differs in other structural aspects.

    2-(2,4-Dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide: Another compound with a similar phenoxyacetyl group but with different substituents.

Uniqueness

N~5~-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of an oxadiazole ring, a thienyl group, and a phenoxyacetyl moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[2-[[2-(2,4-dimethylphenoxy)acetyl]amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-12-5-6-14(13(2)10-12)26-11-16(24)20-7-8-21-18(25)19-22-17(23-27-19)15-4-3-9-28-15/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFGZIHUPZAMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N~5~-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N~5~-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N~5~-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N~5~-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N~5~-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

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